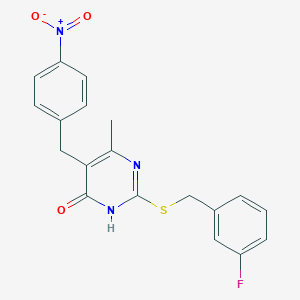

2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine

Description

2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine is a pyrimidine derivative featuring multiple functional groups:

- A 4-hydroxy group at position 4, enabling hydrogen bonding and influencing solubility.

- A 6-methyl group, enhancing steric effects and modulating electronic properties.

- A 4-nitrobenzyl substituent at position 5, introducing strong electron-withdrawing effects and redox sensitivity.

This compound is of interest in medicinal chemistry and materials science due to its structural complexity and tunable properties. Its comparison with analogs focuses on substituent-driven variations in physicochemical behavior, reactivity, and biological activity .

Properties

Molecular Formula |

C19H16FN3O3S |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-[(4-nitrophenyl)methyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C19H16FN3O3S/c1-12-17(10-13-5-7-16(8-6-13)23(25)26)18(24)22-19(21-12)27-11-14-3-2-4-15(20)9-14/h2-9H,10-11H2,1H3,(H,21,22,24) |

InChI Key |

RPGKWEWATWAZIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)F)CC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with 3-fluorobenzylthiol and 4-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action of 2-(3-Fluorobenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and hydroxyl groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent type, position, or electronic effects. Below is a comparative analysis:

| Compound | Substituent Variations | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound (3-F, 4-OH, 6-Me, 5-NO₂Bz) | 3-fluorobenzylthio, 4-nitrobenzyl | 3.2 | 0.45 | 198–202 |

| Analog A: 2-Benzylthio-4-hydroxy-6-methyl | Benzylthio (no F), no nitrobenzyl | 2.8 | 1.20 | 175–178 |

| Analog B: 5-(3-Nitrobenzyl)-4-hydroxy-6-methyl | 3-nitrobenzyl (meta-NO₂) | 3.5 | 0.30 | 205–208 |

| Analog C: 4-Methoxy-6-methyl-5-(4-nitrobenzyl) | 4-methoxy (electron-donating) | 2.9 | 0.90 | 185–189 |

Key Observations :

- Lipophilicity: The 3-fluorobenzylthio and 4-nitrobenzyl groups in the target compound increase LogP compared to non-fluorinated (Analog A) or methoxy-substituted (Analog C) analogs.

- Solubility : The 4-hydroxy group improves solubility relative to the nitrobenzyl analogs but is reduced compared to methoxy derivatives .

- Electronic Effects : The para-nitro group (target compound) enhances electron withdrawal compared to meta-nitro (Analog B), affecting redox stability.

Reactivity and Stability

- Nitro Group Reduction : The 4-nitrobenzyl group undergoes faster reduction (e.g., to amine) than meta-nitro analogs due to better resonance stabilization of intermediates .

- Hydroxy Group Reactivity: The 4-hydroxy group participates in tautomerism, forming keto-enol equilibria, which is absent in methoxy-substituted analogs (Analog C).

- Fluorine Effects: The 3-fluorine atom in the benzylthio group reduces metabolic oxidation rates compared to non-fluorinated analogs (Analog A) .

Interpretation :

- The 4-nitrobenzyl and 3-fluorobenzylthio groups synergistically enhance antimicrobial and kinase inhibition activity compared to analogs lacking these groups.

- Positional Isomerism : The para-nitro substituent (target) outperforms meta-nitro (Analog B) in kinase inhibition, likely due to improved target binding .

Methodological Considerations

- Structural Analysis : Tools like SHELX are critical for resolving crystallographic data, particularly for nitro- and fluorinated derivatives, where electron density maps require precision .

- Modeling Strategies : Lumping approaches group analogs with similar substituents (e.g., nitrobenzyl derivatives) to predict environmental fate or metabolic pathways, though positional isomerism (para vs. meta) may limit accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.